molecular formula C13H21BClNO2 B7947068 [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride

Cat. No.: B7947068
M. Wt: 269.58 g/mol
InChI Key: GYLCMZOZOWMCPW-UHFFFAOYSA-N
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Description

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is a boronate ester-functionalized aryl methanamine derivative. Its structure comprises a phenyl ring substituted with a tetramethyl dioxaborolane group (a pinacol boronate ester) and a primary amine (-CH2NH2) group, which is protonated as a hydrochloride salt. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry . Its amine group further allows derivatization into amides, imines, or other nitrogen-containing functionalities.

Properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15;/h5-8H,9,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLCMZOZOWMCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Suzuki-Miyaura coupling is the most widely used method for introducing the tetramethyl-1,3,2-dioxaborolane group. This cross-coupling reaction typically involves:

  • Substrates : 2-Bromophenylmethanamine or 2-iodophenylmethanamine.

  • Boronate source : Bis(pinacolato)diboron (B₂pin₂).

  • Catalyst : Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base : Potassium carbonate or phosphate.

  • Solvent system : 1,4-Dioxane/water (5:1) or THF/water.

Example protocol :

  • Combine 2-bromophenylmethanamine (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in 1,4-dioxane/H₂O.

  • Heat at 80–100°C under nitrogen for 12–24 hours.

  • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Yield : 75–89%.

Key Optimization Parameters

ParameterOptimal RangeEffect on Yield
Temperature80–100°C<70°C: Incomplete coupling; >110°C: Decomposition
Catalyst loading0.05–0.1 eq<0.05 eq: Slow kinetics; >0.1 eq: Side reactions
Boron ratio1.2–1.5 eqLower ratios lead to unreacted halide

Gabriel Synthesis for Primary Amine Formation

Two-Step Modified Procedure

This method avoids direct handling of unstable boronic acids by utilizing protected intermediates:

Step 1: Boronate ester synthesis

  • React 2-formylphenylboronic acid with pinacol (1.2 eq) in methanol.

  • Add MgSO₄ (2.0 eq) to absorb water.

  • Stir at 25°C for 6 hours.
    Yield : 95–97%.

Step 2: Phthalimide protection and cleavage

  • Treat 2-(pinacolatoboryl)benzaldehyde with potassium phthalimide (1.1 eq) in THF.

  • Reduce with NaBH₄ (0.5 eq) to form phthalimidomethyl intermediate.

  • Cleave with hydrazine (6 eq) in ethanol at 80°C for 8 hours.
    Yield : 47–53%.

Industrial-Scale Adaptations

  • Continuous flow reactors : Reduce reaction time from 24 hours to 2–4 hours.

  • Automated pH control : Maintain pH 8–9 during hydrazine cleavage to minimize side products.

  • Crystallization purification : Replace column chromatography with anti-solvent crystallization (e.g., hexane/EtOAc).

Hydrochloride Salt Formation

Acid-Base Neutralization

  • Dissolve [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine in anhydrous diethyl ether.

  • Add concentrated HCl (1.05 eq) dropwise at 0°C.

  • Filter precipitated solid and wash with cold ether.
    Purity : >99% (HPLC).

Stability Considerations

PropertyValue
HygroscopicityHigh (store under N₂)
Thermal stabilityDecomposes >150°C
Aqueous solubility87 mg/mL (25°C)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Suzuki-Miyaura8598High1,200
Gabriel synthesis5095Moderate900
Industrial continuous flow9299Very high800

Trade-offs :

  • Suzuki-Miyaura offers superior yields but requires expensive palladium catalysts.

  • Gabriel synthesis avoids metal catalysts but has lower yields due to multiple steps.

Quality Control and Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 1.34 (s, 12H, pinacol CH₃), 4.62 (s, 2H, CH₂NH₂), 7.16–7.74 (m, 4H, aromatic).

IR (KBr) :
ν 3340 cm⁻¹ (N-H stretch), 1340 cm⁻¹ (B-O).

HPLC :
tR = 5.54 min (C18 column, 50→82% MeCN/H₂O).

Impurity Profiling

ImpuritySourceControl Strategy
Deboronated productHydrolysisMaintain anhydrous conditions
Oxidized amineAir exposureUse N₂-sparged solvents
Palladium residuesCatalystChelating resin treatment

Industrial Production Insights

Large-Scale Protocol (10 kg batch)

  • Charge 2-bromophenylmethanamine (10 kg), B₂pin₂ (14.2 kg), Pd₂(dba)₃ (0.5 kg) into flow reactor.

  • Maintain at 90°C with 15-minute residence time.

  • Crystallize product from heptane/ethyl acetate.

  • Neutralize with HCl gas in fluidized bed dryer.

Productivity : 8.7 kg/hour.

ParameterValue
LD50 (rat, oral)980 mg/kg
BiodegradabilityNot readily biodegradable
Waste codeD003 (Reactive borate)

Chemical Reactions Analysis

Types of Reactions

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amines or other reduced derivatives.

    Substitution: Functionalized derivatives with different substituents replacing the boronic ester group.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is used as a building block for the construction of complex molecules. Its boronic ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology

The compound has potential applications in the development of biologically active molecules. It can be used to synthesize boron-containing drugs, which have shown promise in cancer therapy and other medical treatments.

Medicine

In medicinal chemistry, [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the creation of novel therapeutic agents with improved efficacy and reduced side effects.

Industry

In the material science industry, the compound is used to develop advanced materials with enhanced properties. For example, it can be incorporated into polymers to improve their mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes. The compound’s ability to undergo various chemical transformations also allows it to modulate biological pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(a) Positional and Functional Group Variations
  • [4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (): Key Difference: Chlorine substituent at the para position. However, steric hindrance may reduce yields (36% reported) compared to the unsubstituted target compound . Applications: Useful in synthesizing chlorinated biaryls for agrochemicals or bioactive molecules.
  • [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): Key Difference: Amine (-CH2NH2) replaced with hydroxyl (-CH2OH). Impact: Increased polarity improves aqueous solubility but eliminates amine reactivity. The hydroxyl group can participate in esterification or etherification, diverging from the target compound’s utility in amine-based conjugations .
  • 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride (): Key Difference: Ethylamine (-CH2CH2NH2) instead of methylamine (-CH2NH2). Impact: The longer carbon chain increases lipophilicity (logP ~1.5 vs.
(b) Boronated Amines with Heterocycles
  • (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride () :

    • Key Difference : Thiazole ring replaces the boronate ester.
    • Impact : Lacks cross-coupling utility but introduces heterocyclic pharmacophore for targeting kinases or antimicrobial agents. Purity (97%) and yield are comparable to the target compound .
  • 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (): Key Difference: Oxadiazole ring and trifluoromethyl group. Impact: The electron-deficient oxadiazole enhances metabolic stability, while the CF3 group improves bioavailability. However, it cannot participate in Suzuki couplings .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity Key Functional Groups
Target: [2-(Tetramethyl-dioxaborolan-2-yl)phenyl]methanamine HCl C13H21BClNO2 277.57 g/mol >95% Boronate ester, primary amine
[4-Chloro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanamine () C13H19BClNO2 283.56 g/mol 36% yield Chlorine, boronate ester
2-[2-(Tetramethyl-dioxaborolan-2-yl)phenyl]ethanamine HCl () C14H23BClNO2 291.60 g/mol 95% Ethylamine, boronate ester
(4-(Thiazol-2-yl)phenyl)methanamine HCl () C10H12ClN3S 241.73 g/mol 97% Thiazole, primary amine
  • Solubility: The target compound’s hydrochloride salt enhances solubility in polar solvents (e.g., methanol, water) compared to neutral boronate esters. Ethylamine analogs () exhibit slightly lower solubility due to increased hydrophobicity.
  • Stability : Boronate esters are prone to hydrolysis under acidic/alkaline conditions. The target compound’s stability in organic solvents (THF, DMSO) is comparable to analogs in and .

Pharmacological and Industrial Relevance

  • Drug Development : The target’s amine and boronate groups make it a bifunctional building block for PROTACs or kinase inhibitors. Ethylamine analogs () may offer better blood-brain barrier penetration .
  • Material Science : Used in synthesizing conjugated polymers via cross-coupling. Chlorinated analogs () could introduce halogenated motifs for flame retardants .

Biological Activity

The compound [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride, also known by its CAS number 248274-04-6, is a member of the dioxaborolane family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to consolidate the available information regarding its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13H20BNO2
  • Molecular Weight : 233.11 g/mol
  • CAS Number : 248274-04-6
  • Purity : Typically above 98% in commercial preparations

Biological Activity Overview

The biological activity of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride has been explored in various studies focusing on its pharmacological properties. The following are key areas of investigation:

Antiparasitic Activity

Research has indicated that compounds with similar dioxaborolane structures exhibit significant antiparasitic activity. For instance, modifications to the dioxaborolane scaffold have been shown to enhance efficacy against malaria parasites such as Plasmodium falciparum.

CompoundEC50 (μM)Activity Description
S-WJM9920.395Inhibits PfATP4 Na+-ATPase activity
8k0.004Improved activity with fluorine substitution

These findings suggest that [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride may possess similar or enhanced antiparasitic properties due to its structural features.

Cytotoxicity Studies

Cytotoxicity assays have been performed using human liver HepG2 cells to evaluate the safety profile of this compound. Results indicated that certain derivatives showed minimal cytotoxic effects at therapeutic concentrations.

CompoundIC50 (μM)Cell Line
10u0.048HepG2
10v0.010HepG2

This data is crucial for assessing the therapeutic window of the compound in potential clinical applications.

Structure-Activity Relationships (SAR)

The SAR studies have highlighted the importance of substituents on the dioxaborolane ring and their impact on biological activity. For example:

  • The presence of polar functional groups has been linked to improved solubility and bioavailability.
  • Variations in the aromatic ring can lead to significant changes in potency against specific biological targets.

Case Studies

  • Antimalarial Efficacy : A study tested various analogs against P. falciparum, revealing that specific modifications led to a five-fold increase in activity compared to unmodified versions.
    • Key Finding : The incorporation of an endocyclic nitrogen significantly improved efficacy without introducing human cell cytotoxicity.
  • Neuropilin Inhibition : Compounds structurally related to [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride have been assessed for their ability to inhibit neuropilin-1, a target implicated in cancer progression and angiogenesis.
    • Outcome : Several derivatives demonstrated potent inhibition with low nanomolar IC50 values.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a boronate ester precursor (e.g., tetramethyl-1,3,2-dioxaborolane) with a halogenated phenylmethanamine derivative via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction). Key variables include catalyst loading (e.g., Pd(PPh₃)₄), base selection (K₂CO₃ or NaOAc), and solvent polarity (THF or dioxane). Purification often requires column chromatography under inert conditions to prevent boronate hydrolysis .
  • Example Protocol :

StepReagents/ConditionsYield (%)
BoronationPd(OAc)₂, XPhos, B₂Pin₂, KOAc, 80°C60–75
Amine ProtectionBoc₂O, DMAP, DCM, RT>90
DeprotectionHCl/dioxane, 0°C85–95

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks using ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). The boronate ester’s methyl groups appear as a singlet (~1.3 ppm in ¹H NMR), while the aromatic protons show splitting patterns dependent on substitution .
  • X-ray Crystallography : Use SHELXL for refinement. The boronate moiety may exhibit disorder; iterative refinement with constraints (e.g., DFIX for B–O bonds) improves accuracy .

Q. What are the common reactivity patterns of the boronate ester and amine groups in this compound?

  • Methodology :

  • Boronate : Participates in Suzuki-Miyaura cross-coupling with aryl halides. Monitor reaction progress via TLC (silica, hexane/EtOAc).
  • Amine : Reacts with electrophiles (e.g., acyl chlorides) under Schotten-Baumann conditions. Protect the amine with Boc groups during boronate activation to prevent side reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodology : Use DFT (e.g., Gaussian 16) to calculate transition states and activation energies for Suzuki-Miyaura reactions. Compare predicted vs. experimental yields for aryl halides with varying electronic profiles (e.g., electron-deficient vs. -rich). Solvent effects (PCM model) and steric hindrance near the boron center are critical variables .

Q. What strategies mitigate contradictions in spectroscopic data during structural characterization?

  • Case Study : Discrepancies between NMR and MS data may arise from residual solvents or boronate hydrolysis. Validate via:

  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • TGA/DSC : Assess thermal stability; decomposition >150°C suggests impurities .
    • Resolution Workflow :
TechniquePurpose
2D NMRAssign overlapping peaks
X-rayResolve stereochemical ambiguity
Elemental AnalysisVerify stoichiometry

Q. How does the boronate group influence the compound’s application in multi-step organic syntheses?

  • Case Study : The boronate acts as a transient directing group (TDG) in C–H activation. For example, in synthesizing biaryl amines:

Suzuki coupling with aryl bromide.

Deprotection of the methanamine group.

Reductive amination with ketones.

  • Key Optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological systems)?

  • Methodology :

  • LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) and monitor transitions specific to the boronate fragment (e.g., m/z 145 → 117).
  • Challenges : Boronate instability in aqueous media requires rapid sample processing and cold-chain storage .

Data Contradiction Analysis

Q. How to address conflicting reactivity data between this compound and structurally similar boronate esters?

  • Approach :

  • Compare electronic effects (Hammett σ values) of substituents on the phenyl ring. Electron-withdrawing groups (e.g., –NO₂) slow Suzuki coupling rates.
  • Validate via competitive experiments with internal standards (e.g., PhBpin vs. target compound) .

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